molecular formula C19H19N5 B2790203 7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 958943-99-2

7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2790203
CAS No.: 958943-99-2
M. Wt: 317.396
InChI Key: AHHDQRWZWFJIOG-UHFFFAOYSA-N
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Description

7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C19H19N5 and its molecular weight is 317.396. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

These interactions can influence their reactivity, which may impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Cellular Effects

It is known that pyrazoles can have a variety of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrazoles can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of pyrazoles can change over time, including changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that the effects of pyrazoles can vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is known that pyrazoles can interact with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that pyrazoles can interact with various transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

It is known that pyrazoles can be directed to specific compartments or organelles due to any targeting signals or post-translational modifications .

Biological Activity

The compound 7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Structural Overview

The molecular formula of this compound is C15H16N4C_{15}H_{16}N_{4} with a molecular weight of approximately 252.32 g/mol. Its structure features a complex arrangement that contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance:

  • In Vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. In one study, derivatives including this compound exhibited IC50 values in the micromolar range against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines. Specifically, compounds derived from this scaffold demonstrated IC50 values as low as 0.01 µM in some cases .

Enzymatic Inhibition

Pyrazolo[1,5-a]pyrimidines are known to act as selective inhibitors for various enzymes:

  • Cyclin-dependent Kinase (CDK) Inhibition : The compound has been reported to inhibit CDK2 with an IC50 value of 0.16 µM, indicating its potential as a therapeutic agent in cell cycle regulation .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties:

  • Biofilm Inhibition : It has been noted for its ability to disrupt biofilm formation in bacterial cultures, which is critical for treating persistent infections . This activity is particularly relevant in the context of antibiotic resistance.

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound's structure allows it to fit into the active sites of enzymes like kinases and phosphatases.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through mitochondrial disruption and caspase activation.
  • Quorum Sensing Interference : Its antimicrobial properties may stem from interference with bacterial communication systems (quorum sensing), leading to reduced virulence .

Case Study 1: Anticancer Activity

In a study by Bouabdallah et al., derivatives of pyrazolo[1,5-a]pyrimidines were screened against Hep-2 (laryngeal carcinoma) and P815 (murmur lymphoma) cell lines. The tested compounds exhibited significant cytotoxicity with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL . These findings support the potential use of these compounds in cancer therapeutics.

Case Study 2: Antimicrobial Efficacy

Research published in Nature demonstrated that specific derivatives of pyrazolo[1,5-a]pyrimidines effectively inhibited biofilm formation by Staphylococcus aureus, showcasing their utility in combating biofilm-associated infections .

Summary Table of Biological Activities

Activity TypeDescriptionIC50 Values
AnticancerCytotoxicity against MCF7 and NCI-H460As low as 0.01 µM
Enzymatic InhibitionCDK2 inhibition0.16 µM
AntimicrobialBiofilm inhibition against S. aureusSignificant reduction

Properties

IUPAC Name

7-(3,5-dimethylpyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5/c1-12-11-17(23-14(3)10-13(2)21-23)24-19(20-12)18(15(4)22-24)16-8-6-5-7-9-16/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHDQRWZWFJIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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